![molecular formula C14H15Cl2N3O2 B230348 5,7-dichloro-N-[2-(dimethylamino)ethyl]-4-hydroxy-2-quinolinecarboxamide](/img/structure/B230348.png)
5,7-dichloro-N-[2-(dimethylamino)ethyl]-4-hydroxy-2-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-dichloro-N-[2-(dimethylamino)ethyl]-4-hydroxy-2-quinolinecarboxamide, commonly known as DCQ, is a synthetic compound that belongs to the class of quinolinecarboxamide derivatives. DCQ has been extensively studied for its potential applications in the field of scientific research.
Applications De Recherche Scientifique
DCQ has been shown to exhibit a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties. DCQ has been studied extensively for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. DCQ has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
In addition to its anti-tumor properties, DCQ has also been shown to possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of COX-2 and iNOS in macrophages. DCQ has also been shown to inhibit the replication of several viruses, including HIV, HCV, and influenza virus.
Mécanisme D'action
The mechanism of action of DCQ is not fully understood. However, it has been suggested that DCQ exerts its anti-tumor and anti-inflammatory effects by inhibiting the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammation and cell survival. DCQ has been shown to inhibit the activation of NF-κB by blocking the phosphorylation of IκBα, a protein that inhibits the activity of NF-κB.
Biochemical and Physiological Effects:
DCQ has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. DCQ has also been shown to reduce the expression of COX-2 and iNOS, two enzymes that are involved in the production of inflammatory mediators.
Avantages Et Limitations Des Expériences En Laboratoire
DCQ has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. DCQ has been extensively studied for its biological activities, making it a well-characterized compound. However, there are also some limitations to the use of DCQ in lab experiments. DCQ has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain assays. Additionally, the mechanism of action of DCQ is not fully understood, which may limit its use in some experimental settings.
Orientations Futures
There are several future directions for the study of DCQ. One area of interest is the development of DCQ analogs with improved potency and selectivity. Another area of interest is the investigation of the potential use of DCQ in combination with other anti-cancer agents. Additionally, further studies are needed to fully understand the mechanism of action of DCQ and its potential applications in the treatment of cancer and inflammatory diseases.
Méthodes De Synthèse
The synthesis of DCQ involves the reaction of 5,7-dichloro-4-hydroxyquinoline-2-carboxylic acid with N,N-dimethylethylenediamine in the presence of phosphorus oxychloride. The resulting product is then hydrolyzed to obtain DCQ. The purity of DCQ can be enhanced by recrystallization from a suitable solvent.
Propriétés
Nom du produit |
5,7-dichloro-N-[2-(dimethylamino)ethyl]-4-hydroxy-2-quinolinecarboxamide |
|---|---|
Formule moléculaire |
C14H15Cl2N3O2 |
Poids moléculaire |
328.2 g/mol |
Nom IUPAC |
5,7-dichloro-N-[2-(dimethylamino)ethyl]-4-oxo-1H-quinoline-2-carboxamide |
InChI |
InChI=1S/C14H15Cl2N3O2/c1-19(2)4-3-17-14(21)11-7-12(20)13-9(16)5-8(15)6-10(13)18-11/h5-7H,3-4H2,1-2H3,(H,17,21)(H,18,20) |
Clé InChI |
DPJOOBSJVBQUOO-UHFFFAOYSA-N |
SMILES |
CN(C)CCNC(=O)C1=CC(=O)C2=C(C=C(C=C2N1)Cl)Cl |
SMILES canonique |
CN(C)CCNC(=O)C1=CC(=O)C2=C(N1)C=C(C=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




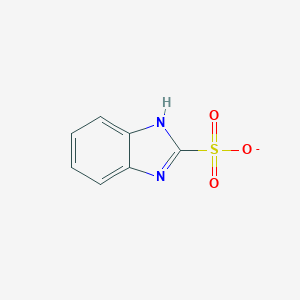
![N'-(3-bromobenzylidene)-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide](/img/structure/B230280.png)

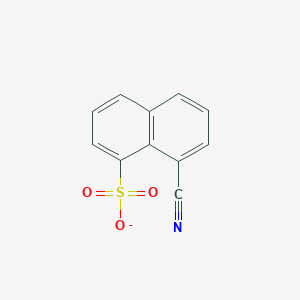

![Acetic acid 4-[acetyl-(toluene-4-sulfonyl)-amino]-phenyl ester](/img/structure/B230288.png)
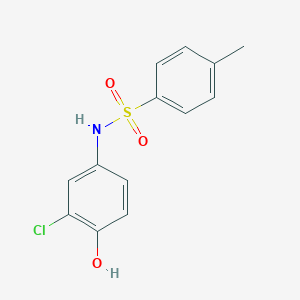
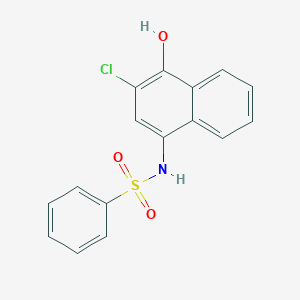
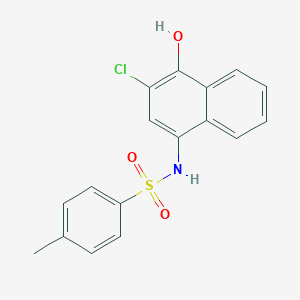

![1-N',3-N'-bis[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]propanedihydrazide](/img/structure/B230294.png)
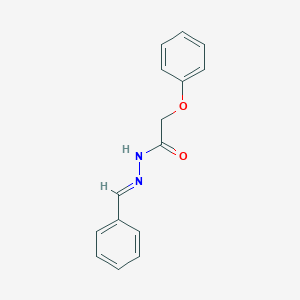
![4-methoxy-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B230300.png)